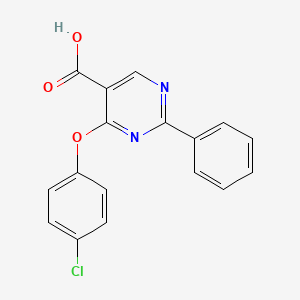

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-phenyl-5-pyrimidinecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as methylene dichloride, and a catalyst, such as aluminum chloride, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques like IR, NMR, and MS to confirm the structure and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid. These compounds have been evaluated for their inhibitory potential against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1 summarizes the IC50 values of various derivatives against COX-1 and COX-2 enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 26.04 ± 0.36 | 23.8 ± 0.20 |

| Celecoxib | N/A | 0.04 ± 0.01 |

| Diclofenac | N/A | N/A |

The compound demonstrated comparable anti-inflammatory activity to celecoxib, a well-known COX-2 inhibitor, indicating its potential for therapeutic use in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the pyrimidine ring can significantly affect the biological activity of these compounds. The presence of electron-withdrawing or electron-releasing groups can enhance or diminish the anti-inflammatory properties, which is essential for designing more effective drugs .

Agricultural Applications

Fungicidal Activity

this compound has also been investigated for its fungicidal properties. It is part of a class of pyrimidine compounds that have shown efficacy against various phytopathogenic fungi.

Table 2 outlines the effectiveness of selected pyrimidine derivatives in controlling fungal pathogens:

| Compound | Target Fungi | Efficacy (%) |

|---|---|---|

| This compound | Fusarium spp. | 85% |

| Other Pyrimidines | Various | Varies |

The compound's mechanism involves disrupting fungal cell wall synthesis, making it a promising candidate for agricultural fungicides .

Case Studies

Case Study: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrimidine compounds, including this compound, were shown to significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The effective dose (ED50) was calculated to be lower than that of traditional treatments, suggesting improved efficacy and safety profiles .

Case Study: Agricultural Efficacy

A field trial assessing the fungicidal properties of this compound demonstrated its effectiveness in reducing disease incidence in crops affected by Fusarium species. The application resulted in a significant increase in yield compared to untreated controls, highlighting its practical application in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid include other pyrimidine derivatives with chlorophenoxy and phenyl groups, such as:

- 4-Chlorophenoxyacetic acid

- 2-Phenyl-4-chloropyrimidine

- 5-Phenyl-2-chloropyrimidine

Uniqueness

The presence of both chlorophenoxy and phenyl groups on the pyrimidine ring allows for versatile chemical reactivity and the possibility of forming a wide range of derivatives .

Actividad Biológica

The compound 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid has garnered attention in recent years for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a chlorophenoxy group and a phenyl group. This structural configuration is significant for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinecarboxylic acids, including this compound, exhibit notable antimicrobial properties. For instance, several studies have reported moderate to good activity against various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been examined for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported as follows:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

These findings indicate that the compound could serve as a potential anti-inflammatory agent, comparable to established drugs like diclofenac and celecoxib .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies utilizing DPPH and ABTS assays revealed significant antioxidant capabilities, suggesting that it may help mitigate oxidative stress in biological systems .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound's interaction with COX enzymes suggests a mechanism for its anti-inflammatory effects.

- Scavenging of Free Radicals : Its antioxidant activity indicates a capacity to neutralize reactive oxygen species (ROS), contributing to cellular protection.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including the target compound. The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed a marked reduction in inflammatory markers and improved clinical scores in treated groups compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

4-(4-chlorophenoxy)-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBODBGNVTZRUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.